molecular formula C14H12N2O6 B5122482 2-(4-{[(5Z)-1-Methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid

2-(4-{[(5Z)-1-Methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B5122482
M. Wt: 304.25 g/mol
InChI Key: OSONSPGJTZRWJG-POHAHGRESA-N
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Description

2-(4-{[(5Z)-1-Methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid is a complex organic compound with a unique structure that includes a phenoxy group and a diazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(5Z)-1-Methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzaldehyde with 1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with chloroacetic acid to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(5Z)-1-Methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxyacetic acids.

Scientific Research Applications

2-(4-{[(5Z)-1-Methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(5Z)-1-Methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(5Z)-1-Methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid is unique due to its combination of a phenoxy group and a diazinan ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-[(Z)-(1-methyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6/c1-16-13(20)10(12(19)15-14(16)21)6-8-2-4-9(5-3-8)22-7-11(17)18/h2-6H,7H2,1H3,(H,17,18)(H,15,19,21)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSONSPGJTZRWJG-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC(=O)O)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)OCC(=O)O)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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